molecular formula C9H9BrFNO B14073094 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one

1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one

Katalognummer: B14073094
Molekulargewicht: 246.08 g/mol
InChI-Schlüssel: FNPUBXMDPMYSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a bromine atom attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-3-fluorophenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-hydroxypropan-1-one or 1-(2-Amino-3-fluorophenyl)-2-aminopropan-1-one.

    Oxidation Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-oxopropanoic acid.

    Reduction Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-propanol.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The bromine atom can participate in electrophilic interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Amino-3-fluorophenyl)ethan-1-one: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    2-Amino-3-fluorobenzonitrile: Contains a nitrile group instead of the bromine and carbonyl groups, resulting in distinct chemical properties.

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring and trifluoromethyl group, offering different biological activities.

Uniqueness

1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C9H9BrFNO

Molekulargewicht

246.08 g/mol

IUPAC-Name

1-(2-amino-3-fluorophenyl)-2-bromopropan-1-one

InChI

InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,12H2,1H3

InChI-Schlüssel

FNPUBXMDPMYSEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C(=CC=C1)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.